(5E)-5-[(4-{1,4-DIOXA-8-AZASPIRO[4.5]DECANE-8-CARBONYL}PHENYL)METHYLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
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Overview
Description
(5E)-5-[(4-{1,4-DIOXA-8-AZASPIRO[45]DECANE-8-CARBONYL}PHENYL)METHYLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a thiazolidinone ring, a spirocyclic moiety, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(4-{1,4-DIOXA-8-AZASPIRO[4.5]DECANE-8-CARBONYL}PHENYL)METHYLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps. One common method starts with the preparation of the thiazolidinone core, followed by the introduction of the spirocyclic moiety and the phenyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(4-{1,4-DIOXA-8-AZASPIRO[4.5]DECANE-8-CARBONYL}PHENYL)METHYLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled conditions to prevent side reactions and ensure high selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Scientific Research Applications
(5E)-5-[(4-{1,4-DIOXA-8-AZASPIRO[4.5]DECANE-8-CARBONYL}PHENYL)METHYLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (5E)-5-[(4-{1,4-DIOXA-8-AZASPIRO[4.5]DECANE-8-CARBONYL}PHENYL)METHYLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone core but different substituents.
Spirocyclic Compounds: Molecules with similar spirocyclic structures but different functional groups.
Phenyl Derivatives: Compounds with a phenyl group attached to different core structures.
Uniqueness
The uniqueness of (5E)-5-[(4-{1,4-DIOXA-8-AZASPIRO[4.5]DECANE-8-CARBONYL}PHENYL)METHYLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its combination of a thiazolidinone ring, a spirocyclic moiety, and a phenyl group, which imparts unique chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
(5E)-5-[[4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-20-17(23)15(27-18(20)26)12-13-2-4-14(5-3-13)16(22)21-8-6-19(7-9-21)24-10-11-25-19/h2-5,12H,6-11H2,1H3/b15-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHGDEHQUMHBJB-NTCAYCPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)C(=O)N3CCC4(CC3)OCCO4)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC=C(C=C2)C(=O)N3CCC4(CC3)OCCO4)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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